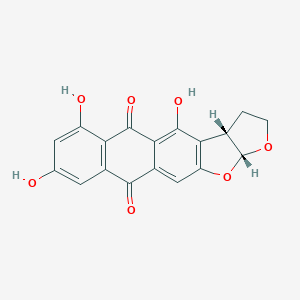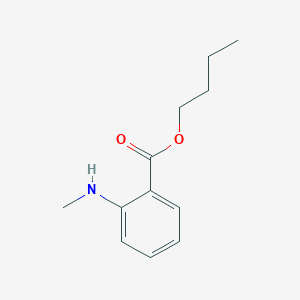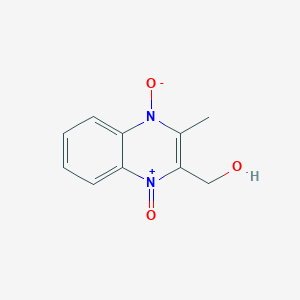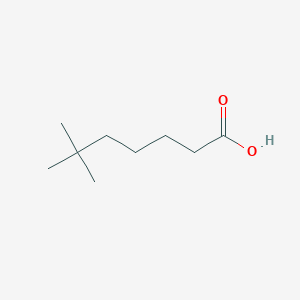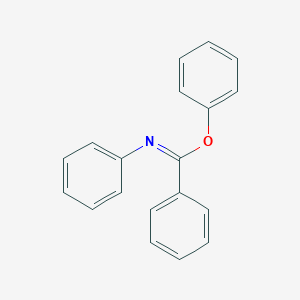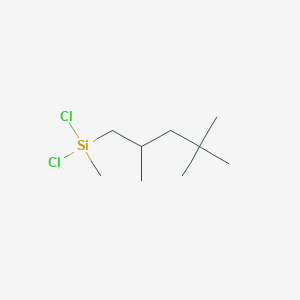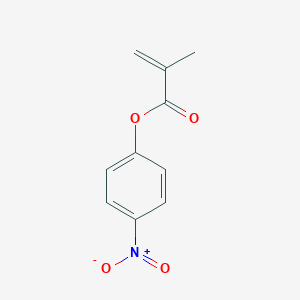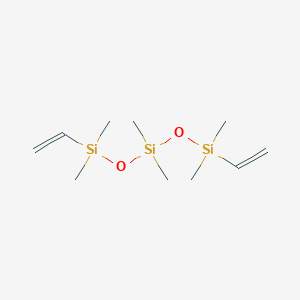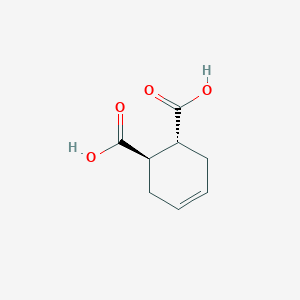
(1R,2R)-cyclohex-4-ene-1,2-dicarboxylic acid
Übersicht
Beschreibung
The compound "(1R,2R)-cyclohex-4-ene-1,2-dicarboxylic acid" is a chiral molecule that is part of a family of cyclohexene derivatives with two carboxylic acid functional groups. These compounds are of interest due to their potential applications in pharmaceuticals and as building blocks in organic synthesis.
Synthesis Analysis
The synthesis of related cyclohexene derivatives has been reported using various starting materials and methods. For instance, the synthesis of a functionalized cyclohexene skeleton, specifically (3R,4R,5S)-4-acetylamino-5-amino-3-hydroxy-cyclohex-1-ene-carboxylic acid ethyl ester, was achieved diastereoselectively using L-serine as a starting material, which is a more readily available alternative to (-)-shikimic acid or (-)-quinic acid. Key steps in this synthesis included ring-closing metathesis and diastereoselective Grignard reactions, with the absolute configurations of key intermediates confirmed by two-dimensional NMR studies . Another study reported the enzymatic desymmetrization of dimethyl cyclohex-4-ene-cis-1,2-dicarboxylate to produce (1S,2R)-2-(methoxycarbonyl)cyclohex-4-ene-1-carboxylic acid using Candida antarctica lipase, with a high yield and enantiomeric excess .
Molecular Structure Analysis
The molecular structure of cyclohexene derivatives is characterized by the presence of a cyclohexene ring, which can adopt various conformations. The stereochemistry of these compounds is crucial for their biological activity and interaction with other molecules. For example, the study of cis-2-(3,5-dichlorophenylcarbamoyl)cyclohexanecarboxylic acid enantiomers revealed that the cis diastereomer had different potencies, with the (1R,2S) enantiomer being more potent than the (1S,2R) enantiomer. Computational analysis helped to identify structural features that could influence the functionality of metabotropic glutamate receptor subtype 4 (mGluR4) .
Chemical Reactions Analysis
Cyclohexene derivatives can undergo various chemical reactions due to the presence of multiple functional groups. The ring-closing metathesis mentioned earlier is a key reaction that helps in constructing the cyclohexene core . Additionally, the enzymatic desymmetrization process is another example of a chemical reaction that not only synthesizes the desired compound but also enhances its enantiomeric purity .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexene derivatives like "(1R,2R)-cyclohex-4-ene-1,2-dicarboxylic acid" are influenced by their molecular structure. The presence of carboxylic acid groups contributes to their acidity and potential for forming salts and esters. The chiral nature of these compounds also affects their optical properties, as seen in the resolution of the chiral (1R,2S) enantiomer of cis-cyclohexane-1,2-dicarboxylic acid in a brucinium salt, which was characterized by X-ray crystallography . The stereochemistry can also impact the solubility, melting point, and reactivity of these compounds.
Wissenschaftliche Forschungsanwendungen
Synthesis of Monoester Compounds : An efficient process for synthesizing (1S,2R)-2-(methoxycarbonyl)cyclohex-4-ene-1-carboxylic acid from its corresponding diester was developed using Candida antarctica lipase (Goswami & Kissick, 2009).
Building Block for Helical β-Peptides : trans-2-Aminocyclohexanecarboxylic acid, derived from trans-cyclohexane-1,2-dicarboxylic acid, serves as an important building block for helical β-peptides (Berkessel, Glaubitz, & Lex, 2002).
Biocatalytic Desymmetrization : The desymmetrization of dimethyl cyclohex-4-ene-cis-1,2-dicarboxylate to an important intermediate towards the synthesis of biologically active molecules was characterized, focusing on mass transfer limitations in this reaction (Meissner et al., 2018).
Synthesis of Functionalized Cycloalkene Skeletons : The synthesis of a functionalized cyclohexene skeleton, using L-serine as a starting material, highlights the potential of cyclohexene derivatives in organic synthesis (Cong & Yao, 2006).
Isocyanide Chemistry : The synthesis of ‘diimino thioanhydrides’ of cyclohex-l-ene-1,2-dicarboxylic acid demonstrates the compound's versatility in organic synthesis (Bossio, Marcaccini, Pepino, & Torroba, 1996).
Chiral Resolution Techniques : (1R,2R)-trans-Cyclohexane-1,2-dicarboxylic acid has been used in chiral resolution processes, illustrating its role in the production of enantiomerically pure compounds (Someshwar & Ramanathan, 2015).
Safety And Hazards
Zukünftige Richtungen
Chiral compounds like “(1R,2R)-cyclohex-4-ene-1,2-dicarboxylic acid” have potential applications in various fields. For instance, they can be used in the development of chiral AIE polymers, which have gained widespread interests due to their superior luminescent properties and a wide range of potential applications . Another study suggests that chiral porphyrinoids can be used for the recognition of a multitude of chiral organic guests through several spectroscopic techniques .
Eigenschaften
IUPAC Name |
(1R,2R)-cyclohex-4-ene-1,2-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-2,5-6H,3-4H2,(H,9,10)(H,11,12)/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUAAIDVFMVTAU-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CC[C@H]([C@@H]1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-cyclohex-4-ene-1,2-dicarboxylic acid | |
CAS RN |
15573-40-7 | |
| Record name | 4-Cyclohexene-1,2-dicarboxylic acid, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015573407 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R,R)-Cyclohex-4-ene-1,2-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CYCLOHEXENE-1,2-DICARBOXYLIC ACID, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6F3AF44G56 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



